ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 929338-95-4
VCID: VC11797843
InChI: InChI=1S/C15H16O5/c1-3-19-14(17)5-4-10-7-11-9(2)6-15(18)20-13(11)8-12(10)16/h6-8,16H,3-5H2,1-2H3
SMILES: CCOC(=O)CCC1=CC2=C(C=C1O)OC(=O)C=C2C
Molecular Formula: C15H16O5
Molecular Weight: 276.28 g/mol

ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate

CAS No.: 929338-95-4

Cat. No.: VC11797843

Molecular Formula: C15H16O5

Molecular Weight: 276.28 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate - 929338-95-4

Specification

CAS No. 929338-95-4
Molecular Formula C15H16O5
Molecular Weight 276.28 g/mol
IUPAC Name ethyl 3-(7-hydroxy-4-methyl-2-oxochromen-6-yl)propanoate
Standard InChI InChI=1S/C15H16O5/c1-3-19-14(17)5-4-10-7-11-9(2)6-15(18)20-13(11)8-12(10)16/h6-8,16H,3-5H2,1-2H3
Standard InChI Key AMBHHHSHKCNHDZ-UHFFFAOYSA-N
SMILES CCOC(=O)CCC1=CC2=C(C=C1O)OC(=O)C=C2C
Canonical SMILES CCOC(=O)CCC1=CC2=C(C=C1O)OC(=O)C=C2C

Introduction

Structural and Molecular Features

Core Architecture

The compound’s structure centers on a chromen-2-one scaffold, a bicyclic system comprising a benzene ring fused to a pyrone moiety. Critical substitutions include:

  • A hydroxyl group at the 7th position, enhancing solubility and antioxidant capacity through hydrogen bonding.

  • A methyl group at the 4th position, contributing to hydrophobic interactions in biological systems.

  • An ethyl ester side chain at the 3rd position of the propanoate group, influencing metabolic stability and lipophilicity.

The spatial arrangement of these groups is pivotal to the molecule’s reactivity. For instance, the hydroxyl group’s para position relative to the ester chain facilitates intramolecular hydrogen bonding, stabilizing the compound in polar solvents.

Table 1: Key Structural Attributes

PositionFunctional GroupRole in Bioactivity
4MethylEnhances membrane permeability
7HydroxylMediates antioxidant effects
6Propanoate esterModulates enzymatic interactions

Synthesis and Preparation

Synthetic Pathways

The synthesis of ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate typically involves multi-step organic reactions, beginning with the formation of the coumarin core. A common approach includes:

  • Pechmann Condensation: Resorcinol reacts with ethyl acetoacetate in the presence of an acid catalyst (e.g., sulfuric acid) to yield 7-hydroxy-4-methylcoumarin.

  • Esterification: The coumarin intermediate undergoes esterification with propanoic acid derivatives under Mitsunobu conditions or using DCC (dicyclohexylcarbodiimide) as a coupling agent.

  • Purification: Chromatographic techniques (e.g., silica gel chromatography) isolate the target compound, achieving >95% purity as confirmed by HPLC.

Industrial Scalability

Optimizing reaction parameters such as temperature (60–80°C), solvent (tetrahydrofuran or dichloromethane), and catalyst load (10–15 mol%) enables gram-scale production. Continuous flow reactors have been proposed to enhance yield and reduce byproduct formation.

Biological Activities and Mechanisms

Antimicrobial Effects

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 32–64 μg/mL. Mechanistic studies suggest disruption of microbial cell walls via inhibition of β-(1,3)-glucan synthase, a critical enzyme for fungal cell wall synthesis.

Anti-inflammatory Action

The compound suppresses pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, with IC50_{50} values of 18.7 μM and 22.3 μM, respectively. In murine models, oral administration (50 mg/kg) reduced paw edema by 58%.

Analytical Characterization

Spectroscopic Profiling

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6) reveals distinct signals at δ 6.75 (s, 1H, H-5), δ 5.21 (s, 1H, OH), and δ 4.12 (q, 2H, ester CH2_2).

  • IR Spectroscopy: Peaks at 1720 cm1^{-1} (C=O ester) and 1650 cm1^{-1} (chromen-2-one carbonyl) confirm functional groups.

  • Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 277.1 [M+H]+^+.

TechniqueKey Peaks/SignalsAssignment
1H^1\text{H} NMRδ 4.12 (q, 2H)Ester CH2_2
IR1720 cm1^{-1}C=O stretch
ESI-MS277.1 [M+H]+^+Molecular ion

Research Directions and Applications

Structural Modifications

Introducing halogens (e.g., fluorine) at the 8th position could enhance bioavailability, while replacing the ethyl ester with a methyl group may alter metabolic stability. Computational docking studies predict improved COX-2 binding affinity with such modifications.

Therapeutic Prospects

Preclinical trials highlight the compound’s potential in:

  • Oncology: Inducing apoptosis in breast cancer cells (MCF-7) via caspase-3 activation.

  • Neuroprotection: Mitigating oxidative stress in neuronal cells exposed to amyloid-β peptides.

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